Dihydrotetrabenazine

Description

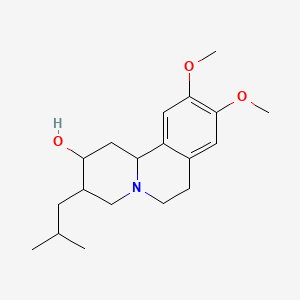

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydrotetrabenazine's Interaction with VMAT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of dihydrotetrabenazine (DTBZ) on the vesicular monoamine transporter 2 (VMAT2). This compound, the active metabolite of tetrabenazine, is a potent and reversible inhibitor of VMAT2, playing a crucial role in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. This document provides a comprehensive overview of its binding kinetics, inhibitory effects on neurotransmitter uptake, the structural basis of its action, and detailed experimental protocols for studying this interaction.

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to VMAT2, a transport protein located on the membrane of synaptic vesicles in presynaptic neurons.[1][2][3][4] VMAT2 is responsible for the uptake of monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into these vesicles.[1][3] This vesicular packaging is a critical step for the subsequent release of neurotransmitters into the synaptic cleft.

By inhibiting VMAT2, DTBZ prevents the loading of monoamines into synaptic vesicles.[1][3] The unpackaged neurotransmitters remaining in the cytoplasm are susceptible to degradation by enzymes like monoamine oxidase (MAO). This leads to a depletion of monoamine stores within the presynaptic terminal, resulting in a reduced amount of neurotransmitter being released upon neuronal firing.[1] The diminished dopaminergic signaling, in particular, is thought to alleviate the hyperkinetic movements seen in certain neurological disorders.

Recent structural studies have revealed that tetrabenazine, and by extension its active metabolites like DTBZ, binds to a specific pocket within the VMAT2 protein. This binding locks the transporter in a lumen-facing, occluded conformation, which effectively arrests the transport cycle.[1] This is distinct from other VMAT2 inhibitors like reserpine, which locks the transporter in a cytoplasm-facing state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound and its stereoisomers with VMAT2.

| Ligand | Binding Affinity (K_i) | Binding Affinity (K_d) | Species | Reference |

| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 nM | Rat | [1] | |

| (-)-α-Dihydrotetrabenazine | 2.2 ± 0.3 µM | Rat | [1] | |

| (2R, 3R, 11bR)-13a (P2) | 0.75 nM | [2][5] | ||

| Wild-Type VMAT2 Chimera | 26 ± 9 nM | Human | [6][7] | |

| Wild-Type VMAT2 | 18 ± 4 nM | Human | [6][7] | |

| (+)-α-HTBZ | 3.96 nM | [8] | ||

| (-)-α-HTBZ | 23.7 µM | [8] | ||

| (+)-TBZ | 4.47 nM | [9] | ||

| (-)-TBZ | 36,400 nM | [9] | ||

| (2R,3R,11bR)-DHTBZ ((+)-2) | 3.96 nM | [9] | ||

| (2R,3S,11bR)-DHTBZ ((+)-4) | 71.1 nM | [9] | ||

| (2S,3R,11bS)-DHTBZ ((-)-4) | 4630 nM | [9] |

| Compound | IC50 (Dopamine Uptake Inhibition) | Species | Reference |

| (+)-13e | 6.11 nM | Rat | [10] |

| (-)-13e | 129 nM | Rat | [10] |

| HTBZ | 30.61 nM | Rat | [10] |

| 13e | 5.13 nM | Rat | [10] |

| Reserpine | 25.2 nM | [4] | |

| Tetrabenazine | 28.8 nM | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VMAT2-mediated neurotransmitter transport and its inhibition by this compound, as well as a typical experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol is adapted from methodologies described in studies characterizing VMAT2 inhibitors.[3][4][10][11]

Objective: To determine the binding affinity (K_i or K_d) of a test compound for VMAT2 by measuring its ability to compete with the binding of [³H]this compound.

Materials:

-

Rat brain tissue (striatum is recommended due to high VMAT2 density)

-

[³H]this compound ([³H]DTBZ)

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

-

Wash buffer (ice-cold)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

-

Homogenizer

Procedure:

-

Tissue Homogenization:

-

Dissect and weigh the rat striatum.

-

Homogenize the tissue in 10-20 volumes of ice-cold sucrose solution (e.g., 0.32 M).

-

-

Synaptic Vesicle Preparation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in an appropriate buffer.

-

-

Binding Assay:

-

In reaction tubes, combine the synaptic vesicle preparation, [³H]DTBZ (at a concentration near its K_d, e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, include a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM tetrabenazine).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Vesicular Monoamine Uptake Assay

This protocol is based on descriptions of dopamine uptake assays in synaptosomes.[10][12]

Objective: To measure the functional inhibition of VMAT2-mediated monoamine uptake by a test compound.

Materials:

-

Synaptosome preparation (as described above)

-

Radiolabeled monoamine (e.g., [³H]dopamine)

-

Uptake buffer (e.g., containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)

-

Test compound

-

Selective VMAT2 inhibitor for defining non-specific uptake (e.g., tetrabenazine)

-

Filtration apparatus and scintillation counting supplies (as above)

Procedure:

-

Synaptosome Preparation:

-

Prepare synaptosomes from rat striatum as described in the binding assay protocol.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake reaction by adding the radiolabeled monoamine (e.g., [³H]dopamine) at a concentration near its K_m for VMAT2.

-

Incubate at 37°C for a defined period to measure the initial rate of uptake (e.g., 1-10 minutes).

-

To determine non-specific uptake, perform the assay in the presence of a high concentration of a known VMAT2 inhibitor.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's mechanism of action is a well-characterized example of targeted VMAT2 inhibition. Its high affinity and reversible binding lead to a depletion of presynaptic monoamines, providing a therapeutic benefit in hyperkinetic movement disorders. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between small molecules and this critical neuronal transporter. The continued exploration of the VMAT2 pathway holds promise for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

- 1. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 5. 9-Cyclopropylmethoxy-dihydrotetrabenazine and its stereoisomers as vesicular monoamine transporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

Stereoselectivity in VMAT2 Inhibition: A Comparative Analysis of (+)-α-dihydrotetrabenazine and (-)-α-dihydrotetrabenazine

A Technical Guide for Researchers and Drug Development Professionals

The inhibition of the vesicular monoamine transporter 2 (VMAT2) is a critical mechanism in the treatment of hyperkinetic movement disorders. Dihydrotetrabenazine (DTBZ), the primary active metabolite of tetrabenazine, exists as multiple stereoisomers, with (+)-α-dihydrotetrabenazine and (-)-α-dihydrotetrabenazine being of significant interest due to their dramatically different pharmacological activities. This technical guide provides an in-depth comparison of these two isomers, focusing on their VMAT2 binding affinities, supported by quantitative data and detailed experimental methodologies.

Core Thesis: Stereospecificity Dictates VMAT2 Inhibition

The central finding in the study of this compound isomers is the profound stereospecificity of their interaction with VMAT2. The (+)-α isomer is a highly potent inhibitor, while the (-)-α isomer is largely inactive. This disparity underscores the critical role of stereochemistry in drug design and the development of targeted VMAT2 inhibitors.

Quantitative Comparison of VMAT2 Binding Affinity

The binding affinity of (+)-α-dihydrotetrabenazine and (-)-α-dihydrotetrabenazine for VMAT2 has been quantified in multiple studies, consistently demonstrating the superior potency of the (+)-isomer. The following table summarizes the key quantitative data from the literature.

| Compound | Ki (nM) | Fold Difference vs. (+)-α-DTBZ | Reference |

| (+)-α-dihydrotetrabenazine | 0.97 ± 0.48 | - | [1][2][3] |

| 1.4 | - | [4] | |

| 1.5 | - | [4] | |

| 1.9 | - | [5] | |

| 3.96 | - | [5][6] | |

| (-)-α-dihydrotetrabenazine | 2200 ± 300 | ~2268 | [1][2][3] |

| 202 | ~106 | [5] | |

| 714 | ~376 | [5] |

As evidenced by the data, (+)-α-dihydrotetrabenazine exhibits a high affinity for VMAT2, with Ki values consistently in the low nanomolar range. In stark contrast, (-)-α-dihydrotetrabenazine displays a significantly lower affinity, with Ki values in the micromolar range, indicating that it is thousands of times less potent than its enantiomer.[1][3] This substantial difference in binding affinity is the primary determinant of their differential pharmacological activity.

Experimental Protocols

The quantitative data presented above were primarily generated using in vitro radioligand binding assays. A detailed methodology for a representative VMAT2 binding assay is provided below.

VMAT2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for VMAT2 by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [3H]this compound ([3H]DTBZ)

-

Tissue Preparation: Rat brain striatal membranes, which are rich in VMAT2.

-

Test Compounds: (+)-α-dihydrotetrabenazine, (-)-α-dihydrotetrabenazine, and other compounds of interest.

-

Assay Buffer: Typically a buffer such as Tris-HCl with appropriate additives.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Tissue Homogenization: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended to a specific protein concentration.

-

Incubation: A mixture containing the radioligand ([3H]DTBZ), the tissue preparation, and varying concentrations of the test compound (or buffer for total binding) is incubated. Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).

-

Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

VMAT2 Inhibition and Monoamine Transport

The binding of this compound isomers to VMAT2 directly impacts its function, which is to transport monoamines (such as dopamine, serotonin, and norepinephrine) from the cytoplasm into synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters.

Caption: VMAT2 Inhibition by this compound Isomers.

As depicted in the diagram, (+)-α-dihydrotetrabenazine binds with high affinity to VMAT2, effectively blocking the transport of monoamines into synaptic vesicles. This leads to a depletion of vesicular monoamines, which is the therapeutic basis for its use in hyperkinetic movement disorders. Conversely, (-)-α-dihydrotetrabenazine has a much lower affinity for VMAT2 and therefore does not significantly inhibit monoamine transport at clinically relevant concentrations.

Logical Flow of Stereoisomer Activity

The differential activity of the this compound isomers can be understood through a logical progression from their stereochemistry to their clinical effects.

Caption: Logical Flow of Stereoisomer Activity.

This workflow illustrates that the specific three-dimensional structure of each isomer is the foundational determinant of its interaction with the VMAT2 binding site. The favorable conformation of (+)-α-dihydrotetrabenazine allows for high-affinity binding and potent inhibition, leading to the desired therapeutic outcome. The different conformation of (-)-α-dihydrotetrabenazine results in poor binding and a lack of significant pharmacological effect.

Conclusion

The stark contrast in VMAT2 inhibitory activity between (+)-α-dihydrotetrabenazine and (-)-α-dihydrotetrabenazine provides a compelling example of stereoselectivity in pharmacology. For researchers and drug development professionals, this underscores the importance of considering stereoisomerism in the design and evaluation of new chemical entities targeting VMAT2. The development of drugs like valbenazine, which is a prodrug of (+)-α-dihydrotetrabenazine, highlights the clinical translation of this fundamental pharmacological principle, aiming to maximize therapeutic efficacy while minimizing potential off-target effects associated with other isomers.[7][8]

References

- 1. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific. | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Dihydrotetrabenazine and their Affinity for the Vesicular Monoamine Transporter 2 (VMAT2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of dihydrotetrabenazine (DHTBZ) and their binding affinity for the Vesicular Monoamine Transporter 2 (VMAT2). This compound, the primary active metabolite of tetrabenazine, plays a crucial role in the therapeutic effects of its parent drug, which is used in the management of hyperkinetic movement disorders. The stereochemistry of DHTBZ significantly influences its interaction with VMAT2, and understanding these differences is paramount for the development of more selective and efficacious therapeutic agents.

Core Concepts: VMAT2 and this compound Stereoisomers

The vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, from the neuronal cytoplasm into synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters. By sequestering monoamines into vesicles, VMAT2 plays a critical role in regulating neurotransmitter levels and protecting them from degradation by cytoplasmic enzymes.

Tetrabenazine and its metabolites, including this compound, act as reversible inhibitors of VMAT2. This inhibition leads to a depletion of monoamine stores in the presynaptic terminal, thereby reducing neurotransmitter release and mitigating the symptoms of hyperkinetic disorders. This compound has three chiral centers, resulting in eight possible stereoisomers. The spatial arrangement of the substituents at these chiral centers dictates the molecule's ability to bind to VMAT2, with some stereoisomers exhibiting significantly higher affinity than others.

Quantitative Analysis of VMAT2 Binding Affinity

The binding affinity of the this compound stereoisomers for VMAT2 is typically determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled stereoisomers to displace a radiolabeled ligand, such as [³H]this compound, from its binding site on the VMAT2 protein. The affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the VMAT2 binding affinities for the eight stereoisomers of this compound, as reported in the scientific literature.

| Stereoisomer Configuration | Trivial Name | VMAT2 Binding Affinity (Ki, nM) |

| (2R,3R,11bR) | (+)-α-DHTBZ | 0.97 - 3.96[1][2] |

| (2S,3R,11bR) | (+)-β-DHTBZ | 13.4[2] |

| (2R,3S,11bR) | 71.1[2] | |

| (2S,3S,11bR) | 593[2] | |

| (2S,3S,11bS) | (-)-α-DHTBZ | 2200 - 23,700[1] |

| (2R,3S,11bS) | (-)-β-DHTBZ | 36,400[2] |

| (2S,3R,11bS) | 4630[2] | |

| (2R,3R,11bS) | >100,000[2] |

Experimental Protocol: VMAT2 Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay to determine the Ki of this compound stereoisomers for VMAT2.

1. Materials and Reagents:

-

Rat brain tissue (striatum)

-

[³H]this compound (Radioligand)

-

Unlabeled this compound stereoisomers (Test Compounds)

-

Tetrabenazine or Ro 4-1284 (for non-specific binding determination)

-

Sucrose solution (0.32 M)

-

HEPES buffer

-

Potassium tartrate solution

-

Magnesium sulfate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

2. Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing VMAT2.

-

Wash the membrane pellet by resuspension in buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

3. Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [³H]this compound.

-

Increasing concentrations of the unlabeled this compound stereoisomer (for competition curve).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled tetrabenazine or Ro 4-1284.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the VMAT2 signaling pathway and the experimental workflow for the radioligand binding assay.

Caption: VMAT2 transports monoamines into vesicles for storage and release. This compound inhibits this process.

Caption: Workflow for determining VMAT2 binding affinity using a radioligand binding assay.

References

Pharmacological Profile of Dihydrotetrabenazine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of dihydrotetrabenazine (HTBZ) metabolites. This compound is the primary active metabolite of tetrabenazine (TBZ) and its deuterated analogue, deutetrabenazine, as well as the sole active metabolite of the prodrug valbenazine.[1][2] These compounds are inhibitors of the vesicular monoamine transporter 2 (VMAT2), a key protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles.[3][4] Understanding the distinct pharmacological properties of the various HTBZ stereoisomers is critical for the development and clinical application of VMAT2 inhibitors in treating hyperkinetic movement disorders such as tardive dyskinesia and chorea associated with Huntington's disease.[5]

Core Mechanism of Action: VMAT2 Inhibition

VMAT2 is an integral membrane protein that utilizes a proton gradient to transport monoamines like dopamine, serotonin, norepinephrine, and histamine from the cytoplasm into synaptic vesicles.[3][4] This process is essential for the storage and subsequent release of these neurotransmitters. The inhibition of VMAT2 by HTBZ metabolites leads to a depletion of monoamines at the presynaptic terminal, thereby reducing their release into the synaptic cleft and mitigating the overstimulation of postsynaptic receptors that is thought to underlie various hyperkinetic disorders.[3] The binding of HTBZ to VMAT2 is stereospecific, with different isomers exhibiting markedly different affinities and functional potencies.[6][7]

Metabolic Pathways of Tetrabenazine, Deutetrabenazine, and Valbenazine

Tetrabenazine is a racemic mixture that is metabolized into four distinct stereoisomers of this compound: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[2] Deutetrabenazine, a deuterated version of tetrabenazine, is similarly metabolized to four deuterated HTBZ isomers.[8] In contrast, valbenazine is a prodrug specifically designed to be hydrolyzed into a single active metabolite, (+)-α-HTBZ.[2] This difference in metabolic fate has significant implications for the pharmacological and side-effect profiles of these drugs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the this compound metabolites, including their binding affinities for VMAT2, functional inhibitory potencies, and pharmacokinetic parameters.

Table 1: VMAT2 Binding Affinities (Ki) of this compound Metabolites

| Metabolite | Ki (nM) | Source |

| (+)-α-HTBZ | 0.97 - 1.4 | [6][8] |

| (-)-α-HTBZ | ~2200 | [6] |

| (+)-β-HTBZ | 12.4 | [8] |

| (-)-β-HTBZ | 13.4 | [9] |

| (+)-α-deuHTBZ | 1.5 | [8] |

| (-)-α-deuHTBZ | ~2678 | [8] |

| (+)-β-deuHTBZ | 12.4 | [8] |

| (-)-β-deuHTBZ | ~1128 | [8] |

| (2R,3R,11bR)-dihydrotetrabenazine ((+)-2) | 3.96 | [7] |

Table 2: Functional Activity (IC50) of this compound Metabolites on VMAT2 Dopamine Uptake

| Metabolite/Compound | IC50 (nM) | Source |

| This compound Derivative (13e) | 6.04 | [6] |

| (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine | 6.11 | [1] |

| HTBZ (unspecified isomer) | 30.61 | [1] |

Table 3: Pharmacokinetic Properties of Key this compound Metabolites

| Metabolite | Key Pharmacokinetic Parameter | Value | Source |

| (+)-α-HTBZ (from Valbenazine) | Half-life (t½) | 22.2 hours | [8][10] |

| (+)-β-deuHTBZ (from Deutetrabenazine) | Half-life (t½) | 7.7 hours | [8][10] |

| (-)-α-deuHTBZ (from Deutetrabenazine) | Relative Exposure | 66% of total circulating deuHTBZ | [8][10] |

| (+)-β-deuHTBZ (from Deutetrabenazine) | Relative Exposure | 29% of total circulating deuHTBZ | [8][10] |

Table 4: Off-Target Receptor Binding of a Key this compound Metabolite

| Metabolite | Receptor | Binding Affinity (Ki, nM) | Source |

| (-)-α-deuHTBZ | Dopamine D2S | Appreciable Affinity | [8][10] |

| Dopamine D3 | Appreciable Affinity | [8][10] | |

| Serotonin 5-HT1A | Appreciable Affinity | [8][10] | |

| Serotonin 5-HT2B | Appreciable Affinity | [8][10] | |

| Serotonin 5-HT7 | Appreciable Affinity | [8][10] | |

| (+)-α-HTBZ | Dopamine, Serotonin, Adrenergic Receptors | Negligible Affinity | [8] |

Experimental Protocols

VMAT2 Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for VMAT2.

-

Tissue Preparation: Homogenize rat striatum tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes containing VMAT2. Resuspend the pellet in a fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]this compound), and varying concentrations of the test compound (this compound metabolite).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for competitive binding.

-

Filtration and Washing: Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro VMAT2 Functional Assay (Dopamine Uptake)

This assay measures the functional inhibition of VMAT2-mediated dopamine transport.

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rat striatum.

-

Assay Initiation: Incubate the synaptosomes with varying concentrations of the test compound.

-

Dopamine Uptake: Add a solution containing radiolabeled dopamine (e.g., [3H]DA) to initiate uptake into the vesicles within the synaptosomes.

-

Termination and Measurement: After a set incubation time, terminate the uptake process. Lyse the synaptosomes and measure the amount of radiolabeled dopamine taken up into the vesicles using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) to quantify its functional potency.

LC-MS/MS Method for Quantifying this compound Isomers in Plasma

This method is used for pharmacokinetic analysis of the metabolites.

-

Sample Preparation: Extract the this compound isomers and an internal standard from a human plasma sample (e.g., 200 µL) using solid-phase extraction with C18 cartridges.[8]

-

Chromatographic Separation: Inject the extracted and reconstituted sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., Zorbax SB C18).[8] Use a mobile phase, such as a mixture of acetonitrile and ammonium acetate, to separate the different isomers based on their physicochemical properties.[8]

-

Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer (MS/MS) operating in multiple reaction-monitoring (MRM) mode.[8] This allows for highly selective and sensitive detection and quantification of each specific isomer.

-

Quantification: Generate calibration curves using known concentrations of each isomer to accurately determine their concentrations in the plasma samples.[8]

VMAT2 Signaling Pathway and Inhibition

The primary "signaling" role of VMAT2 is the active transport of monoamines into synaptic vesicles, a crucial step in neurotransmission. This process is driven by a proton gradient maintained by a vesicular H+-ATPase. This compound metabolites act as non-competitive inhibitors of VMAT2, binding to a site distinct from the monoamine substrate binding site and locking the transporter in a conformation that prevents monoamine uptake.[11] This leads to a reduction in the vesicular loading of monoamines, making them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm and ultimately decreasing their release into the synapse.

Conclusion

The pharmacological profile of this compound metabolites is complex and highly dependent on their stereochemistry. The (+)-isomers, particularly (+)-α-HTBZ and (+)-β-HTBZ, are potent inhibitors of VMAT2, which is the primary mechanism underlying their therapeutic efficacy. In contrast, the (-)-isomers are significantly less active at VMAT2, and some may contribute to off-target effects. The development of valbenazine, which selectively delivers (+)-α-HTBZ, represents a strategy to maximize on-target efficacy while minimizing the potential for off-target interactions and complex pharmacokinetics associated with the multiple metabolites of tetrabenazine and deutetrabenazine. A thorough understanding of the distinct properties of each metabolite, as outlined in this guide, is essential for the continued development and optimization of VMAT2 inhibitors for the treatment of neurological disorders.

References

- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligands for Imaging Vesicular Monoamine Transporters | Radiology Key [radiologykey.com]

- 10. researchgate.net [researchgate.net]

- 11. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrotetrabenazine as a Biomarker for Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels. The vesicular monoamine transporter 2 (VMAT2), a protein located on the membrane of synaptic vesicles, is responsible for sequestering cytosolic monoamines, including dopamine, into these vesicles for subsequent release. The density of VMAT2 in the striatum is directly proportional to the number of viable dopaminergic nerve terminals. Consequently, imaging VMAT2 with positron emission tomography (PET) provides a reliable biomarker for the integrity of the nigrostriatal dopaminergic system and the progression of Parkinson's disease. Dihydrotetrabenazine (DTBZ), a high-affinity VMAT2 ligand, and its radiolabeled derivatives, such as [¹¹C]DTBZ and [¹⁸F]fluoropropyl-(+)-dihydrotetrabenazine ([¹⁸F]FP-(+)-DTBZ or AV-133), are key radiotracers in this imaging modality. This technical guide provides a comprehensive overview of the use of this compound as a biomarker for Parkinson's disease, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action: this compound and VMAT2

VMAT2 is a crucial component of the dopaminergic synapse, responsible for transporting monoamines from the neuronal cytoplasm into synaptic vesicles. This process is an active transport mechanism driven by a proton gradient maintained by a vesicular H+-ATPase. For every monoamine molecule transported into the vesicle, two protons are extruded into the cytosol. This vesicular sequestration of dopamine is critical not only for neurotransmission but also for protecting the neuron from the cytotoxic effects of cytosolic dopamine.

This compound acts as a high-affinity, reversible inhibitor of VMAT2. By binding to the transporter, DTBZ blocks the uptake of dopamine into synaptic vesicles, making it a valuable tool for quantifying VMAT2 density. The binding of DTBZ to VMAT2 is stereospecific, with the (+)-α-isomer of this compound exhibiting the highest affinity. PET imaging with radiolabeled DTBZ allows for the in vivo quantification of VMAT2 density, which serves as a surrogate marker for the number of surviving dopaminergic neurons. In Parkinson's disease, the progressive loss of these neurons leads to a measurable decrease in striatal DTBZ binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of VMAT2 and the general workflow for utilizing DTBZ PET imaging in Parkinson's disease research.

In Vivo Effects of Dihydrotetrabenazine on Dopamine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of dihydrotetrabenazine (DTBZ) on dopamine uptake. This compound, the active metabolite of tetrabenazine and a key component of newer drugs like valbenazine and deutetrabenazine, is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] This guide will detail its mechanism of action, present quantitative data from in vivo and in vitro studies, outline relevant experimental protocols, and provide visual representations of the associated pathways and workflows.

Core Mechanism of Action: Inhibition of Vesicular Dopamine Uptake

This compound's primary effect on dopamine dynamics is not on the reuptake of dopamine from the synaptic cleft by the dopamine transporter (DAT), but rather on the subsequent packaging of dopamine into synaptic vesicles within the presynaptic neuron. This process is mediated by the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, DTBZ disrupts the loading of dopamine into these vesicles, leading to a depletion of vesicular dopamine stores.[2] This ultimately results in a decrease in the amount of dopamine released upon neuronal firing.

It is crucial to distinguish between two key processes often encompassed by the term "dopamine uptake":

-

Vesicular Uptake: The transport of dopamine from the neuronal cytoplasm into synaptic vesicles, mediated by VMAT2. This is the primary target of this compound.

-

Dopamine Reuptake: The clearance of dopamine from the synaptic cleft back into the presynaptic neuron, mediated by the dopamine transporter (DAT). In vivo studies have shown that this compound does not significantly affect the binding of DAT ligands, indicating a lack of direct interaction with the dopamine transporter.[3][4]

Quantitative Data on this compound's Interaction with VMAT2

The following tables summarize key quantitative data from various studies on the interaction of this compound and its derivatives with VMAT2.

Table 1: Binding Affinity of this compound and its Analogs to VMAT2

| Compound | Preparation | Ki (nM) | Kd (nM) | Reference |

| (+)-α-Dihydrotetrabenazine | Rat brain striatum (in vitro) | 0.97 ± 0.48 | - | [5] |

| [3H]this compound | Human brain homogenates (in vitro) | - | 2.7 | [6] |

| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine | Rat striatal synaptosomes (in vitro) | 1.48 | - | [7] |

| [2-3H]this compound | Mouse brain homogenates (in vitro) | - | 2.4 | [8] |

Table 2: In Vitro Inhibition of Vesicular Monoamine Uptake by this compound and its Analogs

| Compound | Preparation | IC50 (nM) | Reference |

| This compound | Mouse brain synaptic vesicles | 2.6 | [8] |

| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine | Rat striatal synaptosomes | 6.11 | [7] |

| HTBZ (this compound) | Rat striatal synaptosomes | 30.61 | [7] |

Table 3: In Vivo Effects of Altered Dopamine Levels on [11C]this compound Binding to VMAT2 in Rat Striatum

| Treatment | Effect on Dopamine Levels | Change in [11C]DTBZ Binding | Reference |

| α-methyl-p-tyrosine (AMPT) | -75% | +36% | [3][4] |

| L-DOPA/benserazide (after AMPT) | Restoration | Reversed increase | [3][4] |

| α-methyl-p-tyrosine (α-MPT) | Depletion | +14% | [9] |

| d-amphetamine (20 mg/kg) | Depletion | +12% | [9] |

| gamma-hydroxybutyrate (GHB) | Elevation | -16% | [9] |

| Levodopa | Elevation | -20% | [9] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and mechanisms of action related to this compound's effect on dopamine.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key in vivo experiments used to assess the effects of this compound on dopamine dynamics.

In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Stereotaxic Surgery:

-

Anesthetize the rat (e.g., with isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

-

Secure the cannula with dental cement.

-

Allow for a recovery period of at least 48-72 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Administer this compound (or its precursor) systemically (e.g., intraperitoneally or orally) or locally via reverse dialysis.

-

Continue collecting dialysate samples to monitor changes in extracellular dopamine concentrations over time.

-

-

Sample Analysis:

-

Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

FSCV is an electrochemical technique that allows for the sub-second detection of dopamine release and uptake in vivo.

Protocol Outline:

-

Electrode Preparation:

-

Fabricate carbon-fiber microelectrodes.

-

-

Animal Model and Surgery:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant the carbon-fiber microelectrode in the target brain region (e.g., striatum).

-

Implant a stimulating electrode in a relevant pathway (e.g., the medial forebrain bundle) to evoke dopamine release.

-

-

Data Acquisition:

-

Apply a triangular waveform to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

Record the resulting current, which is proportional to the dopamine concentration.

-

Apply electrical stimulation to evoke dopamine release and record the corresponding changes in the FSCV signal.

-

-

Drug Administration and Data Analysis:

-

Establish a stable baseline of evoked dopamine release.

-

Administer this compound.

-

Continue to evoke and record dopamine release to determine the drug's effect on the amount of dopamine released and the rate of its clearance (uptake).

-

Analyze the decay phase of the dopamine signal to assess changes in dopamine clearance kinetics.

-

Conclusion

The in vivo effects of this compound on dopamine are primarily mediated by its potent and specific inhibition of the vesicular monoamine transporter 2 (VMAT2). This action disrupts the vesicular packaging of dopamine, leading to a depletion of releasable dopamine stores and a subsequent reduction in dopaminergic neurotransmission. Quantitative data consistently demonstrate a high binding affinity of DTBZ for VMAT2. Importantly, in vivo evidence indicates that this compound does not directly interact with the dopamine transporter (DAT), and therefore does not inhibit the reuptake of dopamine from the synaptic cleft. The experimental protocols of in vivo microdialysis and fast-scan cyclic voltammetry are powerful tools for further elucidating the nuanced effects of this compound and other VMAT2 inhibitors on dopamine dynamics in both healthy and diseased states. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

- 1. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. In Vivo [11C]this compound ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo [11C]this compound binding in rat striatum: sensitivity to dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]this compound, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binding and monoamine uptake in mouse brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine modulating drugs influence striatal (+)-[11C]DTBZ binding in rats: VMAT2 binding is sensitive to changes in vesicular dopamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Dihydrotetrabenazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, synthesis, and evaluation of novel dihydrotetrabenazine (DHTBZ) derivatives as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). It is designed for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds for hyperkinetic movement disorders.

Introduction: The Role of Tetrabenazine and its Metabolites

Tetrabenazine (TBZ) is a well-established pharmaceutical agent used in the treatment of various hyperkinetic movement disorders, including chorea associated with Huntington's disease, Tourette's syndrome, and tardive dyskinesia.[1][2] The primary pharmacological action of tetrabenazine and its active metabolites is the depletion of monoamines such as dopamine, serotonin, and norepinephrine from the central nervous system.[3] This is achieved through the inhibition of the human vesicular monoamine transporter 2 (VMAT2).[2][3]

VMAT2 is a crucial transporter protein predominantly expressed in the brain, responsible for moving monoamines from the cytoplasm into synaptic vesicles.[3] This process is vital for their storage and subsequent release during neurotransmission.[3] Following administration, tetrabenazine undergoes rapid metabolism, where its ketone group is reduced to form this compound (DHTBZ).[4] These metabolites, particularly the α-DHTBZ isomer, are more potent inhibitors of VMAT2.[4] Importantly, the binding of these metabolites to VMAT2 is highly stereospecific, with the (+)-enantiomer showing significantly higher binding affinity than the (-)-isomer.[4] This stereoselectivity underscores the importance of developing synthetic methods to produce enantiomerically pure DHTBZ derivatives for improved therapeutic efficacy and reduced side effects.

The VMAT2 Signaling Pathway

The vesicular monoamine transporter 2 (VMAT2) plays a critical role in the regulation of monoaminergic neurotransmission.[5] Localized on the membranes of synaptic vesicles within neurons, VMAT2 actively transports monoamine neurotransmitters from the neuronal cytoplasm into these vesicles for storage and subsequent exocytotic release.[6] This transport process is driven by a proton gradient established by a vesicular H+-ATPase.[5]

By sequestering monoamines within vesicles, VMAT2 not only prepares them for synaptic release but also protects the neuron from the potential cytotoxicity of accumulated cytosolic monoamines.[6][7] Dysregulation of VMAT2 function is implicated in a variety of neurological and psychiatric disorders.[7] Consequently, VMAT2 has emerged as a significant therapeutic target for conditions characterized by hyperkinetic movements, where a reduction in monoaminergic signaling is desired.[5]

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives often starts from tetrabenazine itself. A key step is the stereoselective reduction of the ketone group at the C-2 position.[3] Additionally, novel derivatives have been created through modifications at other positions of the tetrabenazine scaffold, aiming to improve potency, selectivity, and pharmacokinetic properties.

General Experimental Workflow

The development of novel DHTBZ derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo evaluations to determine their therapeutic potential.

Experimental Protocol: Stereoselective Reduction of Tetrabenazine

The following protocol is a representative example for the synthesis of this compound stereoisomers via reduction of tetrabenazine.

Materials:

-

Tetrabenazine

-

L-Selectride® (1M solution in tetrahydrofuran)

-

Ethanol

-

Tetrahydrofuran (THF)

-

Crushed ice

-

Water

Procedure: [1]

-

A solution of tetrabenazine (e.g., 15 g, 47 mmol) is prepared in a mixture of ethanol (75 ml) and tetrahydrofuran (75 ml).

-

The solution is cooled to 0°C with stirring.

-

1M L-Selectride® in THF (e.g., 135 ml, 135 mmol) is added slowly to the tetrabenazine solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes.

-

The mixture is then allowed to warm to room temperature.

-

The reaction is quenched by pouring the mixture onto crushed ice (300 g), followed by the addition of water (100 ml).

-

The resulting this compound isomers can then be extracted and purified using standard chromatographic techniques.

Note: The use of different reducing agents, such as NaBH4, can lead to different ratios of the resulting stereoisomers.[3]

Biological Evaluation of this compound Derivatives

The biological activity of newly synthesized DHTBZ derivatives is primarily assessed through in vitro assays that measure their affinity for VMAT2 and their ability to inhibit its function.

Experimental Protocol: VMAT2 Binding Assay

This assay determines the binding affinity of a compound to VMAT2 by measuring its ability to displace a radiolabeled ligand, such as [3H]this compound.

-

Rat striatal tissue homogenates (as a source of VMAT2)

-

[3H]this compound ([3H]DHTBZ)

-

Test compounds (novel DHTBZ derivatives)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure: [3]

-

Rat striatal membranes are prepared and suspended in the incubation buffer.

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]DHTBZ and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor.

-

The incubation is carried out at a specified temperature and for a set duration.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]DHTBZ (IC50).

-

The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize the VMAT2 binding affinities (Ki) and functional inhibition (IC50) for various this compound stereoisomers and novel derivatives.

Table 1: VMAT2 Binding Affinities of this compound Stereoisomers

| Compound | Stereochemistry | Ki (nM) |

| (+)-TBZ | (3R,11bR) | 4.47 ± 0.21[3] |

| (-)-TBZ | (3S,11bS) | 36,400[3] |

| (+)-2 | (2R,3R,11bR)-DHTBZ | 3.96 ± 0.40[3] |

| (+)-3 | (2S,3R,11bR)-DHTBZ | 13.4 ± 1.36[3] |

| (+)-4 | (2R,3S,11bR)-DHTBZ | 71.1 ± 6.66[3] |

| (+)-5 | (2S,3S,11bR)-DHTBZ | 593 ± 69.7[3] |

| (-)-2 | (2S,3S,11bS)-DHTBZ | 23,700 ± 2,330[3] |

| (-)-3 | (2R,3S,11bS)-DHTBZ | 2,460 ± 333[3] |

| (-)-4 | (2S,3R,11bS)-DHTBZ | 4,630 ± 350[3] |

| (-)-5 | (2R,3R,11bS)-DHTBZ | 1,020 ± 110[3] |

Table 2: Biological Activity of Novel this compound Derivatives

| Compound | VMAT2 Binding (IC50/Ki, nM) | [3H]DA Uptake Inhibition (IC50, nM) | Metabolic Stability (T1/2, min) |

| Compound 13e | 5.13 ± 0.16 (IC50)[9] | 6.04 ± 0.03[9] | 161.2[9] |

| (+)-13e | 1.48 (Ki)[10][11] | 6.11[10][11] | - |

| DTBZ | - | - | 119.5[9] |

| (2R, 3R, 11bR)-13a (P2) | 0.75 (Ki)[12] | - | - |

Structure-Activity Relationship (SAR)

The extensive evaluation of various DHTBZ stereoisomers and derivatives has provided significant insights into their structure-activity relationships.

-

Stereochemistry is Crucial: The most critical factor for high-affinity VMAT2 binding is the stereochemistry at the C-3 and C-11b positions. The (3R,11bR)-configuration is consistently found in the most potent inhibitors.[3] Compounds with this configuration, such as (+)-TBZ, (+)-2, and (+)-3, all exhibit high affinity for VMAT2.[3]

-

C-2 Position: The stereochemistry at the C-2 position, which results from the reduction of the ketone in tetrabenazine, also influences activity, but to a lesser extent than the C-3 and C-11b configuration. For instance, among the (3R,11bR) isomers, the (2R) configuration in (+)-2 (Ki = 3.96 nM) is slightly more favorable than the (2S) configuration in (+)-3 (Ki = 13.4 nM).[3]

-

Modifications at the 9-Position: Introducing different substituents at the 9-position of the DHTBZ scaffold has led to the discovery of highly potent analogs. For example, 9-cyclopropylmethoxy-dihydrotetrabenazine (specifically the (2R, 3R, 11bR) isomer) showed a Ki of 0.75 nM.[12] Similarly, the (R,R,R) isomer of 9-trifluoroethoxy-dihydrotetrabenazine ((+)-13e) exhibited a Ki of 1.48 nM.[10][11] These modifications can also improve metabolic stability.[9]

Conclusion

The exploration of this compound derivatives has proven to be a fruitful area of research for the development of novel VMAT2 inhibitors. The stereoselective synthesis and evaluation of all eight stereoisomers of DHTBZ have unequivocally demonstrated that the (3R,11bR)-configuration is paramount for high-affinity binding to VMAT2.[3]

Furthermore, the synthesis of novel derivatives with modifications at the 9-position has led to compounds with sub-nanomolar potency and improved metabolic stability, such as (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine and (+)-9-trifluoroethoxy-α-dihydrotetrabenazine.[10][11][12] These findings highlight the potential of rational drug design to create safer and more effective treatments for hyperkinetic disorders. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these lead compounds to facilitate their translation into clinical candidates.

References

- 1. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neurologylive.com [neurologylive.com]

- 6. VMAT2-Deficient Mice Display Nigral and Extranigral Pathology and Motor and Nonmotor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Introduction: The Challenge of Tardive Dyskinesia and the VMAT2 Target

An In-depth Technical Guide on the Role of Dihydrotetrabenazine in Tardive Dyskinesia Treatment Research

Tardive Dyskinesia (TD) is a persistent and often debilitating hyperkinetic movement disorder that arises as a complication of long-term treatment with dopamine receptor blocking agents (DRBAs), such as typical and atypical antipsychotics.[1][2] The prevalence of TD is significant, affecting approximately 20% of patients treated with atypical antipsychotics and 30% with conventional agents.[1] While the pathophysiology is not fully understood, a leading hypothesis points to the upregulation and hypersensitization of postsynaptic dopamine D2 receptors in the nigrostriatal pathway following chronic blockade.[3][4] This results in an exaggerated response to synaptic dopamine, manifesting as involuntary, repetitive movements of the face, trunk, and extremities.[5]

The therapeutic focus for TD has shifted to modulating presynaptic dopamine release. The Vesicular Monoamine Transporter 2 (VMAT2), a protein located on the membrane of presynaptic vesicles, is responsible for packaging monoamines—including dopamine—from the cytoplasm into these vesicles for subsequent release.[4][6] By inhibiting VMAT2, the amount of dopamine available for release is reduced, which can alleviate the hyperkinetic movements characteristic of TD without directly blocking postsynaptic receptors.[7][8] This mechanism has established VMAT2 as a critical therapeutic target. This compound (DTBZ or HTBZ), a key metabolite of several VMAT2 inhibitors, plays a central role in this therapeutic strategy.

This compound: The Active Moiety

This compound itself is not administered directly but is the primary active metabolite of the two FDA-approved treatments for tardive dyskinesia: valbenazine (Ingrezza) and deutetrabenazine (Austedo).[1][2] Tetrabenazine, the parent compound, is metabolized into four distinct stereoisomers of this compound: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[1] Research has demonstrated that these isomers possess significantly different affinities for VMAT2 and other receptors.

Notably, the (+)-α-HTBZ isomer is the most potent and selective inhibitor of VMAT2, exhibiting high affinity for the transporter with negligible binding to other dopaminergic, serotonergic, or adrenergic receptors.[2][9][10] This selectivity is crucial for minimizing off-target effects. The development of modern TD therapies has focused on maximizing exposure to this specific isomer while reducing exposure to others that may contribute to adverse effects.[2][9]

Mechanism of Action: VMAT2 Inhibition

The therapeutic effect of this compound in treating tardive dyskinesia is mediated through the reversible, high-affinity inhibition of VMAT2.[2][11] The process unfolds within the presynaptic dopaminergic neuron.

-

Dopamine Synthesis and Transport : Dopamine is synthesized in the neuronal cytoplasm and awaits transport into synaptic vesicles.

-

VMAT2-Mediated Packaging : The VMAT2 protein actively transports cytoplasmic dopamine into vesicles, sequestering it for future release.[4]

-

Inhibition by (+)-α-HTBZ : The active metabolite, (+)-α-HTBZ, binds to VMAT2 and inhibits its transport function.[7]

-

Reduced Dopamine Vesicularization : With VMAT2 inhibited, less dopamine is loaded into the synaptic vesicles. The remaining cytoplasmic dopamine is metabolized by enzymes like monoamine oxidase (MAO).[4][7]

-

Decreased Synaptic Release : Upon neuronal firing, the vesicles fuse with the presynaptic membrane, releasing a reduced quantity of dopamine into the synaptic cleft.[4]

-

Alleviation of TD Symptoms : This reduction in synaptic dopamine availability lessens the stimulation of hypersensitive postsynaptic D2 receptors, thereby mitigating the involuntary movements of TD.[4][8]

Caption: Mechanism of VMAT2 inhibition by (+)-α-dihydrotetrabenazine in a presynaptic neuron.

Clinical Development of this compound-Based Therapeutics

Two distinct drug development strategies have been employed to optimize the delivery and pharmacokinetic profile of this compound for the treatment of TD.

Valbenazine (Ingrezza): The Prodrug Approach

Valbenazine is a prodrug specifically designed to be metabolized into (+)-α-HTBZ, the most potent VMAT2-inhibiting isomer.[2][12] This approach ensures high selectivity for VMAT2, thereby minimizing off-target receptor binding and associated side effects.[2][7] Its pharmacokinetic profile allows for once-daily dosing.[11][12]

Long-term studies pooling data from the KINECT-3 extension and KINECT-4 trials have demonstrated sustained efficacy and safety of valbenazine.[13]

| Parameter | Valbenazine 40 mg/day | Valbenazine 80 mg/day | Placebo | Reference |

| Mean AIMS Score Change from Baseline (Week 6) | -3.0 | -4.8 | -1.9 | [7] |

| Mean AIMS Score Change from Baseline (Week 48, <65 yrs) | -5.5 | -8.3 | N/A | [13] |

| Mean AIMS Score Change from Baseline (Week 48, ≥65 yrs) | N/A (pooled w/ 80mg) | -8.8 | N/A | [13] |

| Common Treatment-Emergent Adverse Events (TEAEs) >5% & >Placebo | Somnolence | Somnolence | N/A | [7][14] |

-

Study Design : Randomized, double-blind, placebo-controlled, Phase 3 trial.[7][13]

-

Patient Population : Adults with moderate to severe TD, often with underlying schizophrenia, schizoaffective disorder, or mood disorder.

-

Dosing Regimen : Patients were randomized to receive placebo, valbenazine 40 mg, or valbenazine 80 mg once daily for 6 weeks.[7]

-

Primary Endpoint : The primary efficacy measure was the mean change in the Abnormal Involuntary Movement Scale (AIMS) total score from baseline to Week 6.[7] The AIMS is a 12-item clinician-rated scale assessing the severity of involuntary movements across seven body regions on a 5-point scale (0=none to 4=severe).[15][16]

-

Secondary Endpoints : Included assessments using the Clinical Global Impression of Change (CGIC).

Deutetrabenazine (Austedo): The Deuteration Approach

Deutetrabenazine is a deuterated form of tetrabenazine, where hydrogen atoms on the methoxy groups are replaced with deuterium.[17] This substitution strengthens the carbon-deuterium bond, slowing the rate of metabolism. The result is a longer half-life of the active metabolites and reduced peak plasma concentrations, which allows for lower overall daily doses and twice-daily administration.[3][17] Deutetrabenazine is metabolized to active deuterated this compound metabolites.[1]

| Parameter | Deutetrabenazine (Optimal Dose) | Placebo | Reference |

| Mean AIMS Score Change from Baseline (Week 12, ARM-TD) | -3.0 | -1.6 (p=0.019) | [18] |

| Mean AIMS Score Change from Baseline (Week 12, AIM-TD) | -3.3 (24 mg/day), -4.0 (36 mg/day) | -1.4 | [19][20] |

| Treatment Success on CGIC (Week 12, ARM-TD) | 48.2% | 40.4% | [18] |

| Common TEAEs >4% & >Placebo (AIM-TD) | Nasopharyngitis, Insomnia | N/A | [3][20] |

-

Study Design : Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[18]

-

Patient Population : 117 patients with moderate to severe TD (AIMS score ≥6) and stable psychiatric illness.[18]

-

Dosing Regimen : After randomization, the deutetrabenazine dose was titrated over 4 weeks to a dose that was efficacious and well-tolerated, followed by an 8-week maintenance period.

-

Primary Endpoint : Change in the AIMS total score from baseline to Week 12, as assessed by blinded central video rating.[18]

-

Secondary Endpoints : Treatment success on the Clinical Global Impression of Change (CGIC) and Patient Global Impression of Change (PGIC) at Week 12.[18]

Caption: Generalized workflow for a pivotal Phase 3 clinical trial in tardive dyskinesia.

Pharmacokinetics and Selectivity

The pharmacokinetic profiles of valbenazine and deutetrabenazine differ, primarily due to their distinct metabolic pathways and the properties of their respective this compound metabolites.

| Parameter | Valbenazine Metabolite ((+)-α-HTBZ) | Deutetrabenazine Metabolites (deuHTBZ) | Reference |

| Primary Active Metabolite(s) | (+)-α-HTBZ | (+)-α-deuHTBZ, (+)-β-deuHTBZ | [9][10] |

| Half-life (t½) | 15–22 hours | ~7.7 hours for (+)-β-deuHTBZ | [9][11] |

| Time to Max Concentration (Tmax) | 4–8 hours | Varies by isomer | [9][21] |

| VMAT2 Binding Affinity (Ki) | ~3 nM | Varies; potent isomers present | [2][22] |

| Off-Target Binding | Negligible affinity for D2, serotonin, or adrenergic receptors. | Some metabolites show affinity for D2 and serotonin receptors. | [2][9][10] |

| Dosing Frequency | Once Daily | Twice Daily (standard release) | [11][17] |

The high selectivity of the (+)-α-HTBZ metabolite derived from valbenazine for the VMAT2 transporter is a key pharmacological feature, minimizing interactions with other receptors that could lead to side effects like depression or parkinsonism.[2][9] While deutetrabenazine is also an effective VMAT2 inhibitor, its metabolism yields a mixture of isomers, some of which have shown appreciable affinity for other receptors in vitro.[9][10]

Safety and Tolerability

In pivotal clinical trials, both valbenazine and deutetrabenazine were generally well-tolerated. The most common adverse events were typically mild to moderate in severity.

| Drug | Common Adverse Events (> Placebo) | Serious Adverse Events | Reference |

| Valbenazine | Somnolence, headache, fatigue. | Low incidence; no major safety concerns noted for akathisia or parkinsonism. | [7][14][23] |

| Deutetrabenazine | Nasopharyngitis, insomnia, anxiety, depressed mood. | Low rates of psychiatric AEs; no worsening of parkinsonism was noted. | [3][18] |

It is important to note that VMAT2 inhibitors carry warnings related to depression and suicidality, particularly in patients with Huntington's disease, a separate indication for these drugs.[24][25]

Future Research Directions

Research continues to evolve, focusing on the development of new this compound derivatives with potentially improved properties. Studies are exploring compounds designed to have higher VMAT2 binding affinity, greater metabolic stability, and a reduced risk of CYP2D6-related genetic polymorphism issues.[1][26][27] For instance, novel compounds like 9-trifluoroethoxy-α-dihydrotetrabenazine have shown high VMAT2 affinity (Ki = 1.48 nM) and potent inhibition of dopamine uptake in preclinical models, suggesting they may offer enhanced efficacy or safety profiles in the future.[1][26]

Conclusion

This compound, and specifically its (+)-α-HTBZ isomer, is the cornerstone of modern tardive dyskinesia treatment. Through potent and selective inhibition of the VMAT2 transporter, it effectively reduces the presynaptic release of dopamine, addressing the underlying neurochemical imbalance of TD. The successful development of valbenazine and deutetrabenazine, which leverage prodrug and deuteration strategies respectively, has transformed the management of this challenging movement disorder. These agents have demonstrated consistent efficacy in reducing involuntary movements and have shown favorable safety and tolerability profiles in robust clinical trials. Ongoing research into novel DTBZ derivatives promises to further refine this therapeutic class, offering continued hope for patients affected by tardive dyskinesia.

References

- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deutetrabenazine in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 5. mind-td.com [mind-td.com]

- 6. Synthesis and analysis of this compound derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Valbenazine Tosylate? [synapse.patsnap.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valbenazine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. neurologylive.com [neurologylive.com]

- 14. youtube.com [youtube.com]

- 15. ohsu.edu [ohsu.edu]

- 16. Screening, Diagnosis & Assessment for Tardive Dyskinesia (TD) [austedohcp.com]

- 17. neurologylive.com [neurologylive.com]

- 18. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Clinical & Real-World Data | Tardive Dyskinesia (TD) | AUSTEDO® (deutetrabenazine) tablets [austedohcp.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medcentral.com [medcentral.com]